molecular formula C17H20N4OS B2640010 N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 872701-43-4

N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2640010
CAS No.: 872701-43-4
M. Wt: 328.43
InChI Key: DTIIQKVDCDUUOZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and biological research. Its molecular architecture incorporates a pyridazine core linked to a pyridine ring and an N-cyclohexylacetamide group, a structure known to be of significant interest in drug discovery . Heterocyclic compounds containing nitrogen, such as the pyridine and pyridazine rings present in this molecule, are fundamental scaffolds in medicinal chemistry due to their widespread presence in compounds with diverse biological activities . Pyridine derivatives, for instance, are recognized for their potential in antiviral research . This compound serves as a valuable building block for researchers investigating the structure-activity relationships of novel therapeutic agents, particularly in the development of small molecule inhibitors or receptor agonists/antagonists. Its structure suggests potential for interaction with various enzymatic targets, making it a candidate for hit-to-lead optimization campaigns in areas such as oncology, metabolic diseases, and virology .

Properties

IUPAC Name

N-cyclohexyl-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c22-16(19-14-4-2-1-3-5-14)12-23-17-7-6-15(20-21-17)13-8-10-18-11-9-13/h6-11,14H,1-5,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIQKVDCDUUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2-chloroacetyl chloride to form N-cyclohexyl-2-chloroacetamide. This intermediate is then reacted with 6-(pyridin-4-yl)pyridazine-3-thiol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the pyridazine and pyridine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide and thiol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine and pyridine derivatives.

    Substitution: Various substituted amides and thiols.

Scientific Research Applications

N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Comparison

The target compound’s core structure is compared to three classes of analogs: pyridine derivatives, triazole-based sulfanyl acetamides, and other heterocyclic systems.

Compound Class Core Heterocycle Key Substituents Notable Features
Target Compound Pyridazine Pyridin-4-yl, cyclohexylacetamide Electron-deficient pyridazine; potential for π-stacking and hydrogen bonding
Pyridine Derivatives Pyridine Amino, cyano, methylsulfanyl Diverse biological activities (antimicrobial, anticancer)
Triazole-Based (e.g., VUAA-1) 1,2,4-Triazole Aryl groups (e.g., ethylphenyl) Orco agonists with insect repellent applications
Furan-Triazole Hybrids 1,2,4-Triazole Furan-2-yl, acetamide Anti-exudative activity in rodent models

Key Structural Differences :

  • The cyclohexyl group may enhance lipophilicity compared to aromatic substituents in VUAA-1 or OLC-12, influencing membrane permeability .
Physicochemical Properties
  • Crystal Packing : Pyridine and triazole analogs show hydrogen-bonded networks and offset π-stacking, as resolved using SHELXL . The target compound’s structure may adopt similar packing motifs.
  • Solubility : The cyclohexyl group in the target compound likely reduces aqueous solubility compared to aryl-substituted analogs but improves lipid bilayer penetration.

Biological Activity

N-cyclohexyl-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C18H20N6OSC_{18}H_{20}N_6OS and a molecular weight of approximately 368.46 g/mol. The structure features a cyclohexyl group, a pyridazine ring, and a sulfanyl moiety, which contribute to its unique biological properties.

Antimicrobial and Antiviral Properties

This compound has been investigated for its antimicrobial and antiviral potential. Preliminary studies suggest that the compound exhibits activity against various bacterial strains and viruses, indicating its potential as a therapeutic agent in infectious diseases .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties . It is believed to inhibit specific kinase enzymes involved in cell proliferation, leading to reduced tumor growth in vitro and in vivo models. For instance, studies have shown that compounds with similar structures can effectively inhibit cancer cell lines by inducing apoptosis and cell cycle arrest .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell survival and proliferation.
  • Receptor Interaction : It could interact with specific receptors involved in inflammatory responses, thereby exhibiting anti-inflammatory effects.
  • Nucleotide Synthesis Pathway : Similar compounds have been shown to affect nucleotide biosynthesis pathways, which are essential for viral replication .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains.
Anticancer ActivityInduced apoptosis in A431 vulvar epidermal carcinoma cell line with IC50 values indicating potent activity.
Anti-inflammatory EffectsShowed potential in reducing inflammatory markers in animal models, suggesting therapeutic applications in chronic inflammatory diseases.

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